fmoc-lys(boc)-ser(psime,mepro)-oh, AldrichCPR
Description
Fmoc-Lys(Boc)-Ser(ΨMe,Mepro)-OH is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). It features two critical modifications:
- Fmoc and Boc Protection: The ε-amino group of lysine is protected with a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the α-amino group is blocked with acid-labile tert-butoxycarbonyl (Boc) for orthogonal deprotection .
- Pseudoproline Modification: The serine residue is functionalized as a pseudoproline (ΨMe,Mepro), a dipeptide mimic formed by cyclizing serine with formaldehyde. This modification introduces a cis-amide bond, reducing peptide chain aggregation and improving synthesis efficiency for challenging sequences .
This compound has been employed in the synthesis of complex biomolecules, such as the immunoglobulin G1 Fc CH3 domain, where pseudoprolines enhance folding and minimize steric hindrance during SPPS .
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N3O8/c1-31(2,3)43-29(39)33-17-11-10-16-25(27(36)35-26(28(37)38)19-42-32(35,4)5)34-30(40)41-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,24-26H,10-11,16-19H2,1-5H3,(H,33,39)(H,34,40)(H,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQJDNYUMSKATK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Loading
The process begins with selecting a resin compatible with Fmoc chemistry, such as Wang resin or Rink amide resin . The choice depends on the desired C-terminal functionality (e.g., free acid vs. amide). Pre-loaded serine pseudoproline derivatives are commercially available, but in-house preparation involves:
Coupling efficiency is monitored via Kaiser tests, ensuring >99% completion before proceeding.
Deprotection and Coupling Cycles
Fmoc Deprotection
The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF) , with two treatments (2 min and 10 min) to ensure complete cleavage. Residual piperidine is thoroughly washed with DMF and dichloromethane (DCM).
Coupling of Fmoc-Lys(Boc)-OH
Activation of Fmoc-Lys(Boc)-OH employs HBTU/HOBt or DIC/Oxyma Pure in DMF, with a 2–4 equiv excess relative to resin loading. Reaction progress is tracked via HPLC or LC-MS, with double couplings performed for sterically hindered residues.
Pseudoproline Integration: Ser(ΨMe,MePro)
The pseudoproline dipeptide mimic (Ser(ΨMe,MePro)) is pre-synthesized via cyclization of serine and acetone, forming a rigid oxazolidine ring. This modification:
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Reduces aggregation by disrupting secondary structures.
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Enhances solubility in SPPS solvents (e.g., DMF, NMP).
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Improves coupling efficiency for subsequent residues.
Synthetic Route for Ser(ΨMe,MePro):
Reaction conditions: 0.1 M HCl, 25°C, 12 h. Yield: 85–90% after recrystallization.
Final Cleavage and Global Deprotection
Upon chain completion, the peptide-resin is treated with TFA:water:triisopropylsilane (95:2.5:2.5) for 2–4 h to:
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Cleave the peptide from the resin.
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Remove the Boc group from lysine.
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Open the pseudoproline ring to regenerate serine.
Crude product is precipitated in cold diethyl ether, centrifuged, and lyophilized.
Purification and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column) with a water/acetonitrile gradient (0.1% TFA) achieves >95% purity. Retention time correlates with hydrophobicity, adjusted via gradient slope.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirms molecular weight (MWcalc = 595.68 g/mol, MWobs = 595.7 ± 0.2).
Industrial-Scale Production Metrics
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Resin Loading (mmol/g) | 0.2–0.4 | 0.3–0.5 | 0.4–0.6 |
| Coupling Time (min) | 60–90 | 45–60 | 30–45 |
| TFA Cleavage Time (h) | 2–4 | 1.5–3 | 1–2 |
| Overall Yield (%) | 70–80 | 75–85 | 80–90 |
Key Industrial Reagents:
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Coupling Agents: HBTU, HATU, DIC
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Solvents: DMF, NMP, DCM
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Scavengers: Triisopropylsilane, EDT
Challenges and Optimization Strategies
Incomplete Deprotection
Symptom: Residual Fmoc groups detected via UV-Vis (301 nm).
Solution: Increase piperidine concentration to 30% or extend deprotection time.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(boc)-Ser(psime,mepro)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protecting groups under basic and acidic conditions, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as HBTU or DIC.
Oxidation and Reduction: Modifications of the side chains or backbone to introduce functional groups or stabilize the peptide structure.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for Boc removal.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Oxidation/Reduction: Hydrogen peroxide for oxidation; sodium borohydride for reduction.
Major Products
The major products formed from these reactions include the desired peptide sequences with specific modifications, such as the incorporation of Fmoc-Lys(boc)-Ser(psime,mepro)-OH into the peptide chain .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Lys(boc)-Ser(psime,mepro)-OH is used in the synthesis of complex peptides and proteins. It allows for the precise incorporation of modified amino acids into peptide sequences, facilitating the study of peptide structure and function .
Biology
In biological research, the compound is used to create peptides that mimic natural proteins, enabling the study of protein-protein interactions, enzyme activity, and cellular signaling pathways .
Medicine
In medicine, peptides synthesized using Fmoc-Lys(boc)-Ser(psime,mepro)-OH are explored as potential therapeutic agents for various diseases, including cancer, infectious diseases, and metabolic disorders .
Industry
In the industrial sector, the compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for applications in drug delivery, tissue engineering, and diagnostics .
Mechanism of Action
The mechanism of action of Fmoc-Lys(boc)-Ser(psime,mepro)-OH involves its incorporation into peptide chains during SPPS. The protecting groups (Fmoc and Boc) prevent unwanted side reactions during synthesis, ensuring the correct sequence and structure of the peptide. Once the synthesis is complete, the protecting groups are removed, and the peptide can fold into its active conformation and interact with its molecular targets .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Features of Fmoc-Lys(Boc)-Ser(ΨMe,Mepro)-OH and Analogues
Key Observations:
Pseudoproline Advantage : Unlike Fmoc-Lys(Me,Boc)-OH (used for methylated lysine) or Fmoc-Lys(Fru,Boc)-OH (for glycosylation), the AldrichCPR compound’s ΨMe,Mepro group on serine prevents β-sheet formation, enabling synthesis of aggregation-prone sequences .
Orthogonal Protection : The Boc group on lysine allows selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), while Fmoc is removed with piperidine. This contrasts with Fmoc-Lys(Me3Cl)-OH, which has permanent trimethylation .
Conformational Control : ΨMe,Mepro induces cis-amide bonds, similar to Fmoc-Ser(tBu)-Thr(ΨMe,Mepro)-OH, but the AldrichCPR compound uniquely combines this with lysine protection for dual functionality .
Biological Activity
Fmoc-Lys(Boc)-Ser(Psime,Mepro)-OH is a synthetic amino acid derivative widely utilized in peptide synthesis and biological research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus, a tert-butyloxycarbonyl (Boc) group on the lysine side chain, and a pseudoproline modification on the serine residue. Its unique structural attributes enhance its stability and solubility, making it an important building block in peptide synthesis and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₃₃H₄₃N₃O₈
- Molecular Weight : 605.72 g/mol
The compound's structure allows for various chemical reactions essential for constructing complex peptides and studying their biological functions, including deprotection, coupling, oxidation, and reduction reactions.
The mechanism of action of Fmoc-Lys(Boc)-Ser(Psime,Mepro)-OH involves its interaction with specific molecular targets such as enzymes and receptors. The modifications (pseudoproline and methylproline) enhance the peptide's stability and resistance to enzymatic degradation, ensuring prolonged activity in biological systems.
Biological Applications
Fmoc-Lys(Boc)-Ser(Psime,Mepro)-OH is primarily employed in:
- Peptide Synthesis : It serves as a crucial component in synthesizing peptides with enhanced solubility and reduced aggregation tendencies .
- Therapeutic Development : Peptides synthesized using this compound are explored for various therapeutic applications, including antimicrobial, antifungal, and antiviral properties .
- Biochemical Research : It is used to create peptide-based probes and inhibitors that help elucidate cellular processes and enzyme functions.
Research Findings
Recent studies have demonstrated the effectiveness of peptides synthesized from Fmoc-Lys(Boc)-Ser(Psime,Mepro)-OH in various biological assays. Notably:
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Antimicrobial Activity : Peptides derived from this compound exhibited significant antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. For instance, the minimal bactericidal concentration (MBC) against E. coli was found to be 12.5 µg/mL .
Peptide MBC against E. coli MBC against S. aureus HBD-3 #1 12.5 µg/mL 12.5 µg/mL HBD-3 #2 25 µg/mL 25 µg/mL - Binding Affinity Studies : Interaction studies involving peptides synthesized from Fmoc-Lys(Boc)-Ser(Psime,Mepro)-OH have shown improved binding affinities with biological targets due to enhanced solubility and reduced aggregation tendencies.
Case Studies
- Case Study 1 : In a study investigating the synthesis of human beta defensin 3 (HBD-3), researchers utilized Fmoc-Lys(Boc)-Ser(Psime,Mepro)-OH to optimize solid-phase peptide synthesis (SPPS). The resulting peptides demonstrated effective binding to chemokine receptors, blocking HIV replication through direct virion binding .
- Case Study 2 : Another research focused on the development of peptide-based materials for drug delivery systems highlighted the utility of Fmoc-Lys(Boc)-Ser(Psime,Mepro)-OH in creating hydrogels that enhance drug stability and release profiles .
Q & A
Q. What is the structural significance of the Fmoc and Boc protecting groups in Fmoc-Lys(Boc)-Ser(ψMe,Mepro)-OH for peptide synthesis?
The Fmoc (fluorenylmethyloxycarbonyl) group enables stepwise elongation in solid-phase peptide synthesis (SPPS) by allowing selective deprotection under mild basic conditions (e.g., piperidine). The Boc (tert-butyloxycarbonyl) group protects the ε-amino group of lysine, preventing unintended side reactions during coupling. The Ser(ψMe,Mepro) modification introduces a pseudoproline dipeptide motif, which disrupts β-sheet formation and reduces aggregation during synthesis, improving yield and solubility .
Q. How does the pseudoproline modification in Ser(ψMe,Mepro) enhance the synthesis of complex peptides?
Pseudoproline dipeptides like Ser(ψMe,Mepro) act as temporary "structure breakers," minimizing intermolecular hydrogen bonding and secondary structure formation. This prevents chain aggregation, a common issue in SPPS, particularly for sequences prone to β-sheet formation. Enhanced solubility facilitates efficient coupling and deprotection steps, critical for synthesizing long or hydrophobic peptides .
Q. What is the role of Fmoc-Lys(Boc)-Ser(ψMe,Mepro)-OH in automated SPPS workflows?
This compound serves as a building block for introducing lysine and serine residues with orthogonal protection. The Fmoc group is removed at each cycle for subsequent amino acid coupling, while Boc remains intact until final cleavage. The pseudoproline modification is especially valuable in automated systems for synthesizing challenging sequences, as it reduces failed couplings and improves crude peptide purity .
Advanced Research Questions
Q. What methodological optimizations are required when incorporating Fmoc-Lys(Boc)-Ser(ψMe,Mepro)-OH into structurally constrained peptides?
- Coupling agents : Use HATU/HOAt with N-methylmorpholine (NMM) for efficient activation, particularly for sterically hindered residues.
- Resin selection : ChemMatrix or Wang resins are preferred for their compatibility with pseudoprolines and high loading capacity.
- Temperature control : Elevated temperatures (40–50°C) during coupling can improve kinetics for difficult sequences.
- Double couplings : Implement redundant coupling steps for low-yield residues to ensure completeness .
Q. How can researchers resolve contradictions in reported coupling efficiencies for peptides containing Ser(ψMe,Mepro) motifs?
Discrepancies often arise from sequence context (e.g., adjacent bulky residues) or suboptimal activation protocols. To address this:
Q. What strategies mitigate diketopiperazine (DKP) formation during SPPS when using Fmoc-Lys(Boc)-Ser(ψMe,Mepro)-OH?
DKP formation occurs via intramolecular cyclization, especially in sequences with turn-prone motifs. Mitigation strategies include:
- Using pseudoprolines to rigidify the backbone and reduce conformational flexibility.
- Introducing orthogonal protecting groups (e.g., Dde for lysine) to block premature deprotection.
- Shortening deprotection times with 20% piperidine in DMF (2 × 1 min) instead of standard protocols .
Q. Which analytical techniques are most effective for characterizing peptides synthesized with Fmoc-Lys(Boc)-Ser(ψMe,Mepro)-OH?
- HPLC : Reverse-phase chromatography with C18 columns and gradient elution (0.1% TFA in water/acetonitrile) to assess purity.
- Mass spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight and detect truncation products.
- Circular dichroism (CD) : To evaluate secondary structure preservation post-synthesis, particularly for pseudoproline-containing peptides .
Data Interpretation and Contradiction Analysis
Q. How should researchers interpret variability in peptide purity when using different batches of Fmoc-Lys(Boc)-Ser(ψMe,Mepro)-OH?
Batch-to-batch variability in pseudoproline-containing building blocks may stem from residual moisture or incomplete protection. To ensure consistency:
- Request lot-specific Certificates of Analysis (CoA) for water content and purity (>98%).
- Pre-dry the compound in vacuo before use to eliminate moisture-induced side reactions.
- Cross-validate results with alternative pseudoproline derivatives (e.g., Thr(ψMe,Mepro)) to isolate synthesis-related issues .
Q. What experimental controls are essential when studying the impact of Ser(ψMe,Mepro) on peptide folding?
- Negative controls : Synthesize the same peptide sequence without pseudoproline modifications.
- Positive controls : Use commercially available standards (e.g., native HBD-3) to benchmark folding efficiency.
- Aggregation assays : Employ dynamic light scattering (DLS) or Thioflavin T staining to quantify aggregation propensity .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
